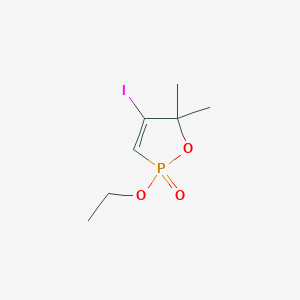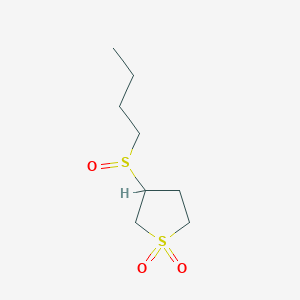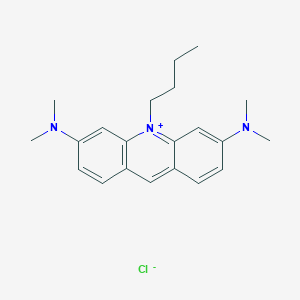
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of but-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione It is a key intermediate in the citric acid cycle in cellular respiration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid can be achieved through the catalytic isomerization of maleic acid. Maleic acid is heated in the presence of a catalyst such as hydrochloric acid to yield but-2-enedioic acid. The reaction conditions typically involve temperatures around 150°C.
1,3-dimethyl-7H-purine-2,6-dione can be synthesized through the methylation of xanthine. The reaction involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture at elevated temperatures.
Industrial Production Methods
Industrially, but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of vanadium pentoxide as a catalyst at high temperatures.
1,3-dimethyl-7H-purine-2,6-dione is produced industrially by the chemical synthesis from dimethylurea and ethyl cyanoacetate. The reaction involves multiple steps, including cyclization and methylation, under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride.
Reduction: It can be reduced to form succinic acid.
Addition: It can undergo addition reactions with halogens and hydrogen.
1,3-dimethyl-7H-purine-2,6-dione undergoes:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: It can be reduced to form 1,3-dimethylxanthine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation of but-2-enedioic acid: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of but-2-enedioic acid: Common reagents include sodium borohydride and lithium aluminum hydride.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include nitric acid and potassium dichromate.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include sodium amalgam and zinc dust.
Major Products
Oxidation of but-2-enedioic acid: Maleic anhydride.
Reduction of but-2-enedioic acid: Succinic acid.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethyluric acid.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethylxanthine.
Aplicaciones Científicas De Investigación
But-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their roles in metabolic pathways and cellular respiration.
Medicine: Theophylline (1,3-dimethyl-7H-purine-2,6-dione) is used as a bronchodilator in the treatment of respiratory diseases.
Industry: But-2-enedioic acid is used in the production of resins, coatings, and as a food additive.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. Theophylline also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Maleic acid: An isomer of but-2-enedioic acid with similar chemical properties.
Caffeine: A methylxanthine compound similar to theophylline, used as a central nervous system stimulant.
Aminophylline: A compound containing theophylline and ethylenediamine, used in the treatment of respiratory diseases.
Uniqueness
But-2-enedioic acid is unique due to its role in the citric acid cycle and its industrial applications. 1,3-dimethyl-7H-purine-2,6-dione is unique due to its dual role as a bronchodilator and anti-inflammatory agent in the treatment of respiratory diseases.
Propiedades
Número CAS |
88262-96-8 |
|---|---|
Fórmula molecular |
C11H12N4O6 |
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C4H4O4/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;5-3(6)1-2-4(7)8/h3H,1-2H3,(H,8,9);1-2H,(H,5,6)(H,7,8) |
Clave InChI |
LLCJBPLWARLCPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
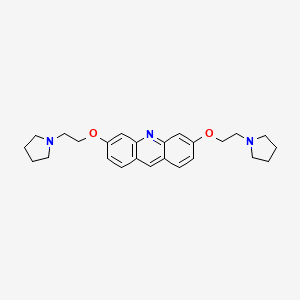
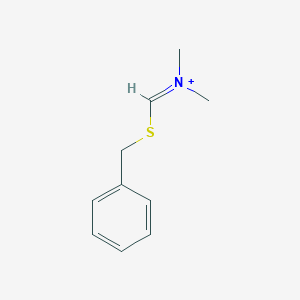



![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
